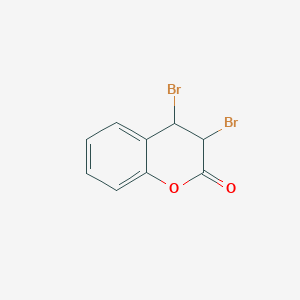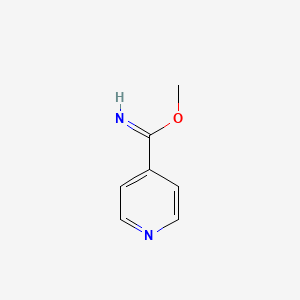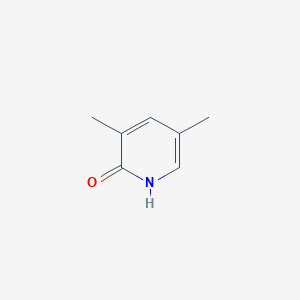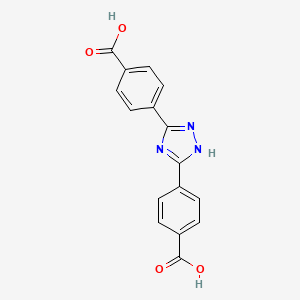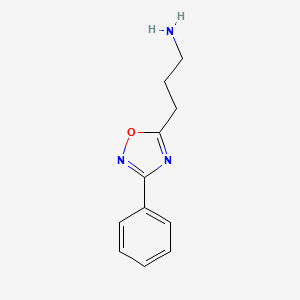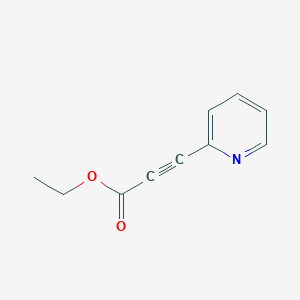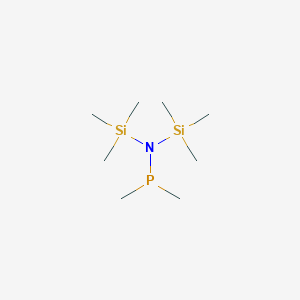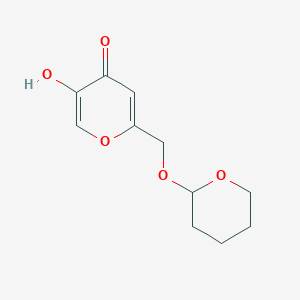
5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
Übersicht
Beschreibung
The compound is a derivative of 5-Hydroxy-2(5H)-furanone . Furanones are a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of 5-Hydroxy-2(5H)-furanone derivatives often involves the reactions of 2-oxocarboxylic acids, formylation or carboxylation of functionally substituted aromatic or heterocyclic compounds, and transformations of furan derivatives .Chemical Reactions Analysis
Furanones, including 5-Hydroxy-2(5H)-furanone, are known to undergo a number of reactions, including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound has been used in the synthesis of various derivatives for biological activity exploration. For instance, Kletskov et al. (2018) utilized a related compound in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives exhibited a synergetic effect in combination with Temobel, an antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018).
Green Multicomponent Synthesis
Kiyani and Ghorbani (2014) highlighted a green, practical, and environmentally friendly multicomponent synthesis of 4H-chromenes and 4H-pyrans using this compound. This method stands out for its eco-friendly approach, offering advantages like short reaction times and high yields without using hazardous organic solvents (Kiyani & Ghorbani, 2014).
Role in Epigenetic Modification
The compound is implicated in significant biological processes like epigenetic modification. Tahiliani et al. (2009) found that TET1, a protein, is capable of converting 5-methylcytosine into 5-hydroxymethylcytosine, a key step in active DNA demethylation. This process plays a crucial role in genomic stability and transcription regulation (Tahiliani et al., 2009).
Apoptosis Induction
This compound has been identified as a potential apoptosis inducer. Drewe et al. (2007) discovered derivatives of this compound as inducers of apoptosis, which can be critical in cancer treatment and understanding cellular mechanisms (Drewe et al., 2007).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
Zukünftige Richtungen
The future directions in the study of a compound would depend on the current state of research and the potential applications of the compound. This could include developing more efficient synthesis methods, studying the compound’s mechanism of action in more detail, or exploring new applications for the compound .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(oxan-2-yloxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c12-9-5-8(15-7-10(9)13)6-16-11-3-1-2-4-14-11/h5,7,11,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXDUFDJJNHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547403 | |
| Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one | |
CAS RN |
103893-45-4 | |
| Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


